![molecular formula C10H21NO4 B2591153 tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate CAS No. 1785365-98-1](/img/structure/B2591153.png)
tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate” is a chemical compound with the molecular formula C10H21NO3 . It has an average mass of 203.279 Da and a monoisotopic mass of 203.152145 Da .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate” consists of 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 303.1±25.0 °C at 760 mmHg, and a flash point of 137.1±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 1.71 .Scientific Research Applications
1. Intermediate in the Synthesis of Natural Products This compound has been used as an intermediate in the synthesis of natural products. For instance, it has been used in the synthesis of jaspine B , a natural product isolated from various sponges. Jaspine B has shown cytotoxic activity against several human carcinoma cell lines .
Use in Pharmaceutical Research
The compound could potentially be used in pharmaceutical research. For example, similar compounds have been used in the enzymatic synthesis of drugs . While there’s no direct evidence of this compound being used in such a context, its structural similarity to other compounds used in drug synthesis suggests potential applicability.
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)oxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-7(2)8(6-12)15-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPIQOWHXVGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)ONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

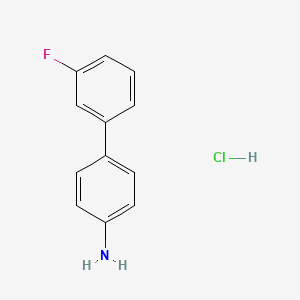

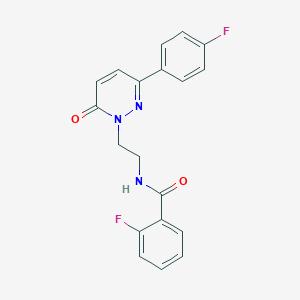
![(E)-N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591076.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2591077.png)
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)
![ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2591083.png)
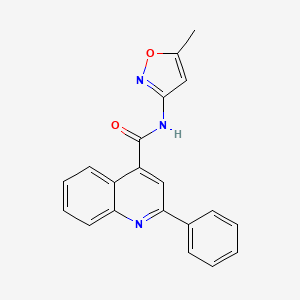
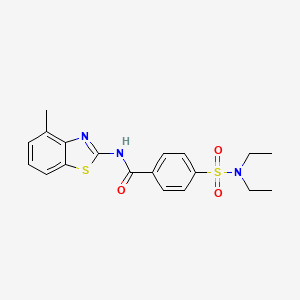

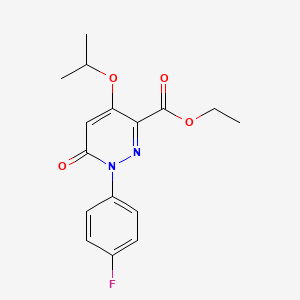
![6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B2591091.png)

